molecular formula C16H13N3 B14312337 4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine CAS No. 115179-06-1

4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine

Cat. No.: B14312337
CAS No.: 115179-06-1
M. Wt: 247.29 g/mol
InChI Key: QQZJRLPQPYQPDA-UHFFFAOYSA-N
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Description

4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenylpyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine can be achieved through various methods. One common approach involves the use of a multi-component condensation reaction, such as the Biginelli reaction, followed by Suzuki C–C cross-coupling . This method strategically installs the pyrimidine and pyridine rings adjacent to each other, facilitating the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale multi-step synthesis processes. These processes often employ catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as LED-induced Ru-photoredox Pd-catalyzed C–H arylation, has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 3-chloroperbenzoic acid, dichloromethane, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, methanol, room temperature.

    Substitution: Sodium ethoxide, ethanol, reflux conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine stands out due to its unique combination of a pyrimidine ring with a phenylpyridine moiety, which enhances its binding affinity and specificity for certain molecular targets. This structural uniqueness contributes to its potential as a versatile scaffold in drug discovery and development .

Properties

CAS No.

115179-06-1

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

4-methyl-2-(6-phenylpyridin-2-yl)pyrimidine

InChI

InChI=1S/C16H13N3/c1-12-10-11-17-16(18-12)15-9-5-8-14(19-15)13-6-3-2-4-7-13/h2-11H,1H3

InChI Key

QQZJRLPQPYQPDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C2=CC=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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